1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-26-16-9-7-15(8-10-16)24-17(21-22-23-24)13-20-18(25)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTKDCDZWHEGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a synthetic compound belonging to the tetrazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with other compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 330.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941875-64-5 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : Reacting 4-methoxyphenylhydrazine with sodium azide.
- Alkylation : The resulting tetrazole is alkylated using appropriate reagents.
- Urea Formation : The final step involves reacting the alkylated tetrazole with phenethyl isocyanate to form the desired urea derivative.
The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids, allowing it to interact with various enzyme active sites and receptor binding pockets. This interaction can lead to:
- Inhibition of specific enzymes involved in metabolic pathways.
- Modulation of receptor signaling pathways, which may affect cell proliferation and survival.
Antimicrobial Activity
Research has shown that tetrazole derivatives exhibit antimicrobial properties. In vitro studies indicate that this compound may inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent .
Anticancer Properties
Several studies have investigated the anticancer potential of tetrazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways. For instance, compounds similar to this one have been shown to inhibit cancer cell proliferation by targeting key regulatory proteins .
Comparative Studies
A comparison with other tetrazole derivatives reveals distinct biological activities based on structural modifications:
| Compound | Biological Activity |
|---|---|
| 1-(4-methoxyphenyl)-1H-tetrazole | Moderate antimicrobial activity |
| 1-(4-chlorophenyl)-1H-tetrazole | Higher anticancer potency |
| 1-(4-methoxyphenyl)-5-methyl-1H-tetrazole | Reduced enzyme inhibition |
The unique combination of functional groups in this compound contributes to its specific biological profile, differentiating it from other derivatives .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Cancer Research : A study demonstrated that this compound could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells through caspase activation .
- Inflammation Models : Inhibition studies using enzyme assays showed that this compound effectively inhibits lipoxygenase enzymes, which are crucial in inflammatory processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Property Comparisons
The table below highlights key differences between the target compound and analogs from the evidence:
Key Observations :
- Substituent Effects: The 4-methoxyphenyl group in the target compound and ’s sulfonylated analogs enhances solubility compared to non-polar substituents (e.g., m-tolyl in ).
- Melting Points : Urea derivatives with aromatic substituents (e.g., m-tolyl ) exhibit higher melting points (158–267°C) due to strong intermolecular hydrogen bonding.
- Spectral Trends : The methoxy group’s ¹H-NMR signal (~δ 3.7 ppm) and tetrazole carbon signals (~δ 161 ppm in ¹³C-NMR ) are consistent across methoxyphenyl-tetrazole derivatives.
Functional Group Impact
- Urea vs.
- Tetrazole Position : Tetrazole at the phenyl 4-position () versus 2-position () influences steric and electronic interactions with biological targets .
Q & A
What are the key synthetic strategies for preparing 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea?
Basic Research Focus:
The compound’s synthesis involves multi-step heterocyclic chemistry. A general approach includes:
- Step 1: Formation of the tetrazole core via cyclization of nitriles with sodium azide under acidic conditions .
- Step 2: Alkylation of the tetrazole nitrogen using a chloromethyl intermediate (e.g., 4-methoxybenzyl chloride) .
- Step 3: Coupling the tetrazole-methyl derivative with phenethylurea via nucleophilic substitution or carbodiimide-mediated coupling. PEG-400 solvent and Bleaching Earth Clay (pH 12.5) are effective catalysts for such urea linkages .
Advanced Consideration: Optimize reaction efficiency using microwave-assisted synthesis or heterogeneous catalysis to reduce side products. Validate purity via TLC and recrystallization in water/acetic acid mixtures .
How can structural characterization resolve ambiguities in tetrazole-urea derivatives?
Basic Methodology:
- IR Spectroscopy: Confirm urea C=O stretching (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- ¹H NMR: Identify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and phenethylurea NH protons (δ 5.5–6.5 ppm) .
Advanced Analysis: - X-ray Crystallography: Resolve steric effects of the 4-methoxyphenyl group on tetrazole conformation (e.g., dihedral angles between aryl and tetrazole planes) .
- Mass Spectrometry (HRMS): Detect isotopic patterns to distinguish between Cl/Br-containing impurities in intermediates .
What experimental designs are critical for evaluating biological activity?
Basic Framework:
- In Vitro Assays: Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence polarization assays. Reference compounds like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazole derivatives (IC₅₀ values) .
- Anticonvulsant Models: Use MES (maximal electroshock) or subcutaneous pentylenetetrazol tests, comparing efficacy to phenytoin or valproate .
Advanced Design: - Dose-Response Studies: Quantify EC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) with glutamate-induced excitotoxicity models .
- Metabolic Stability: Assess hepatic microsomal clearance (e.g., human CYP3A4/2D6) to identify metabolic soft spots .
How do structural modifications influence activity in tetrazole-urea analogs?
SAR Insights:
- Methoxyphenyl Position: Para-substitution (4-methoxy) enhances solubility but may reduce CNS penetration due to increased polarity .
- Tetrazole Methyl Linker: Shortening the methylene spacer decreases urea flexibility, potentially lowering binding affinity .
Advanced Hypothesis Testing: - Replace tetrazole with triazole to compare hydrogen-bonding capacity. Synthesize 1-(1,2,3-triazol-5-yl)methyl analogs via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .
- Introduce fluorinated phenethyl groups to study steric vs. electronic effects on target engagement .
How can computational modeling guide the optimization of physicochemical properties?
Methodological Approach:
- Molecular Dynamics (MD): Simulate solubility by calculating logP (e.g., ClogP ~2.5–3.5) and polar surface area (PSA > 80 Ų suggests poor blood-brain barrier penetration) .
- Docking Studies: Map urea NH groups to ATP-binding pockets (e.g., EGFR TK domain) using AutoDock Vina. Compare binding scores with co-crystallized inhibitors .
Advanced Integration: - Use COMSOL Multiphysics to model reaction kinetics for large-scale synthesis .
- Apply QSPR models to predict metabolic stability from molecular descriptors (e.g., topological polar surface area) .
How should researchers address conflicting biological data across studies?
Case Example:
If anticonvulsant activity in MES models contradicts weak kinase inhibition :
- Hypothesis 1: Off-target effects (e.g., sodium channel modulation) may dominate. Validate via patch-clamp electrophysiology.
- Hypothesis 2: Metabolites (e.g., demethylated derivatives) could drive activity. Perform LC-MS/MS metabolite profiling .
Resolution Strategy: - Replicate assays under standardized conditions (e.g., NIH Neuropharmacology Program protocols).
- Cross-reference with PubChem BioAssay data (e.g., AID 1347253) for consensus targets .
What are the challenges in scaling up synthesis for preclinical studies?
Key Challenges:
- Purification: Column chromatography is impractical for large batches. Switch to recrystallization in ethanol/water (yield >70%) .
- Byproduct Formation: Monitor for methylene-bridged dimers (e.g., via LC-MS) caused by excess carbodiimide .
Advanced Solutions: - Use flow chemistry to control exothermic reactions (e.g., tetrazole cyclization) .
- Implement PAT (Process Analytical Technology) for real-time monitoring of urea coupling efficiency .
How can AI enhance research on tetrazole-urea derivatives?
Applications:
- Retrosynthesis Prediction: Train Transformer models on USPTO patent data to propose novel routes .
- High-Throughput Screening (HTS): Use neural networks to prioritize analogs with optimal ADMET profiles .
Future Directions: - Develop autonomous labs for parallel synthesis of 50+ analogs/month .
- Integrate quantum mechanics (QM) to predict regioselectivity in tetrazole alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
